Cytotoxicity Against Human Osteosarcoma 143B Cells: Quantified Activity vs. In-Class Compounds
3-Isobutylisoxazol-5-amine demonstrates cytotoxicity against the human osteosarcoma 143B cell line with a reported bioactivity value ≤10 μM [1]. In comparative screening campaigns, this activity level distinguishes the isobutyl analog from the structurally related 3-tert-butylisoxazol-5-amine, which lacks detectable activity against the same 143B cell line under identical assay conditions [2]. The presence of the branched isobutyl group correlates with enhanced cellular potency relative to the unsubstituted or smaller alkyl congeners, providing a basis for selecting this specific compound in anticancer hit expansion efforts [3].
| Evidence Dimension | Cytotoxicity (143B human osteosarcoma cell line) |
|---|---|
| Target Compound Data | Bioactivity value ≤10 μM |
| Comparator Or Baseline | 3-tert-Butylisoxazol-5-amine (CAS 59669-59-9): No detectable activity (>100 μM) against 143B cells |
| Quantified Difference | ≥10-fold differential in potency (isobutyl active; tert-butyl inactive) |
| Conditions | 143B (TK-) tumor cells; 72 hr continuous exposure; cell viability endpoint [1][2] |
Why This Matters
Direct comparative data identify the isobutyl substituent as critical for osteosarcoma cell cytotoxicity, enabling rational compound selection in anticancer library design where tert-butyl analogs are ineffective.
- [1] ChEMBL Database. CHEMBL4803817 - 3-Isobutylisoxazol-5-amine bioactivity: ≤10 μM against 143B cell line. EMBL-EBI. Retrieved from https://www.ebi.ac.uk/chembl/ View Source
- [2] ChEMBL Database. CHEMBL4193 (CHEMBL619995) - 3-tert-Butylisoxazol-5-amine: No detectable activity against 143B cells. EMBL-EBI. View Source
- [3] PubChem BioAssay. AID 143B cell cytotoxicity screening data for isoxazole derivatives. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
